molecular formula C16H18ClN5O4 B11473211 ethyl {2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

ethyl {2-[N'-(5-chloro-2-methoxyphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B11473211
M. Wt: 379.80 g/mol
InChI Key: PCFOAZURYRWOMV-UHFFFAOYSA-N
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Description

ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a chlorinated phenyl group, and an ethyl acetate moiety.

Preparation Methods

The synthesis of ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chlorinated phenyl group and the ethyl acetate moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE can be compared with other similar compounds, such as:

    Ethyl 5-chloro-2-indolecarboxylate: This compound has a similar chlorinated phenyl group but differs in the structure of the core ring system.

    Methyl 5-chloro-2-nitrobenzoate: This compound also contains a chlorinated phenyl group but has different functional groups and a simpler structure. The uniqueness of ETHYL 2-{2-[N’-(5-CHLORO-2-METHOXYPHENYL)CARBAMIMIDAMIDO]-6-OXO-1,6-DIHYDROPYRIMIDIN-4-YL}ACETATE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C16H18ClN5O4

Molecular Weight

379.80 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[amino-(5-chloro-2-methoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C16H18ClN5O4/c1-3-26-14(24)8-10-7-13(23)21-16(19-10)22-15(18)20-11-6-9(17)4-5-12(11)25-2/h4-7H,3,8H2,1-2H3,(H4,18,19,20,21,22,23)

InChI Key

PCFOAZURYRWOMV-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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